Betaine phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

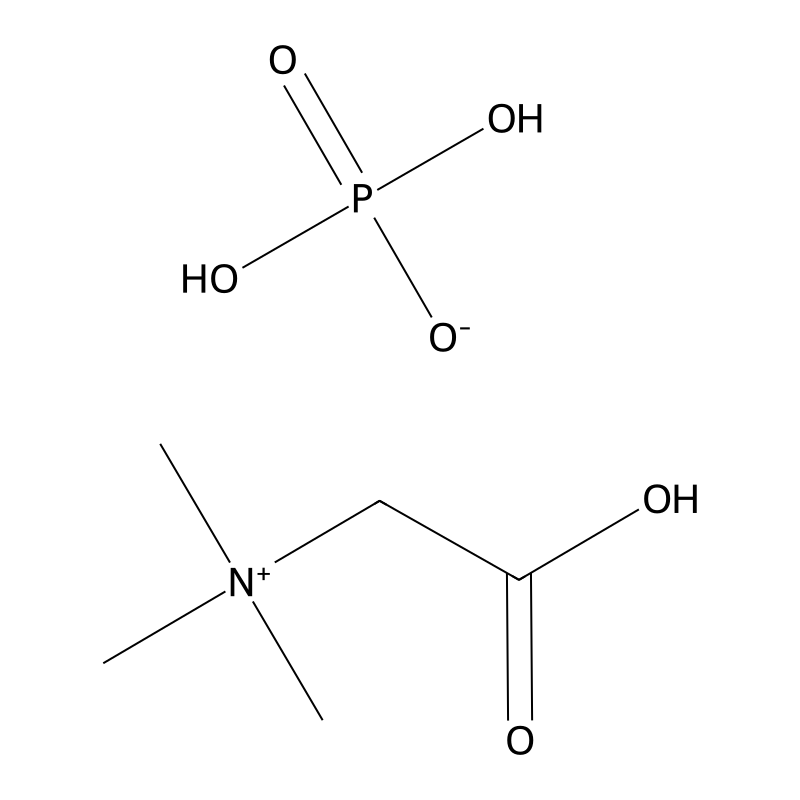

Betaine phosphate is a phosphorylated derivative of betaine, with the chemical formula and a molecular weight of approximately 201.24 g/mol. It is characterized by the presence of a phosphate group attached to the nitrogen atom of the betaine structure, which is derived from the amino acid glycine. Betaine itself is known for its role as an osmolyte and methyl donor in biological systems, and the addition of a phosphate group enhances its solubility and potential biological activity. Betaine phosphate is recognized for its applications in various fields, including biochemistry and pharmacology, due to its unique properties that influence cellular processes.

- Oxidation: Betaine phosphate can be oxidized to form betaine aldehyde, which can further oxidize to produce other derivatives such as dimethylglycine or sarcosine.

- Hydrolysis: In aqueous solutions, betaine phosphate can hydrolyze to release phosphoric acid and regenerate betaine, particularly under acidic conditions .

The chemical behavior of betaine phosphate can also be influenced by the presence of salts or polymers, leading to complex interactions that may result in phase separation in certain concentrations .

Betaine phosphate exhibits several biological activities that contribute to its significance in biochemical processes:

- Osmoprotective Effects: Like its parent compound, betaine, betaine phosphate helps stabilize proteins and cellular structures under stress conditions such as high salinity or temperature fluctuations.

- Methylation Reactions: It serves as a methyl donor in various biochemical pathways, facilitating the methylation of nucleic acids and proteins, which is crucial for gene expression and regulation.

- Antioxidant Properties: Betaine phosphate has been shown to exhibit antioxidant activity, helping to mitigate oxidative stress in cells .

Several methods have been developed for synthesizing betaine phosphate:

- Direct Phosphorylation: This method involves treating betaine with phosphoric acid or its derivatives under controlled conditions to form betaine phosphate.

- Condensation Reactions: Betaine can react with phosphorylating agents such as phosphorus oxychloride or phosphoric anhydride to yield betaine phosphate .

- Enzymatic Synthesis: Enzymatic pathways utilizing specific kinases can also produce betaine phosphate from betaine through phosphorylation processes.

Betaine phosphate finds applications across various domains:

- Nutritional Supplements: It is used in dietary supplements aimed at enhancing athletic performance and recovery due to its osmoprotective properties.

- Pharmaceuticals: Its role as a methyl donor makes it valuable in drug formulations targeting metabolic disorders.

- Biotechnology: Betaine phosphate is utilized in protein extraction processes due to its ability to form aqueous two-phase systems with certain salts, facilitating the separation of biomolecules .

Research into the interactions of betaine phosphate with other compounds has revealed significant insights:

- Salting-Out Effect: Studies indicate that when mixed with certain salts like potassium phosphates, betaine phosphate exhibits a salting-out effect, leading to phase separation in solution. This property is exploited in protein extraction techniques .

- Compatibility with Polymers: Betaine phosphate has been shown to interact favorably with various polymers, enhancing solubility and stability in formulations used for pharmaceutical and cosmetic applications .

Betaine phosphate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Betaine | Natural osmolyte; no phosphate group | |

| Phosphatidylcholine | Phospholipid; essential for cell membrane structure | |

| Dimethylglycine | Methyl donor; lacks phosphate | |

| Glycine | Simplest amino acid; no methyl or phosphate groups |

Betaine phosphate's unique feature lies in its phosphorylated structure, which enhances solubility and biological activity compared to non-phosphorylated analogs like betaine and dimethylglycine. Its dual role as an osmolyte and methyl donor positions it uniquely among similar compounds.

Chemical Synthesis Routes

Phosphorylation of Betaine Precursors

The phosphorylation of betaine precursors represents one of the primary chemical synthesis routes for betaine phosphate production [1] [2]. This approach involves the direct phosphorylation of betaine (trimethylglycine) or related precursor compounds through the introduction of phosphate groups via specific chemical reactions . The process typically employs phosphorylating agents that facilitate the formation of the phosphate ester bond between the betaine molecule and phosphoric acid derivatives [4].

Research has demonstrated that enzymatic synthesis pathways utilizing specific kinases can produce betaine phosphate from betaine through phosphorylation processes . The phosphorylation mechanism involves the transfer of phosphate groups from high-energy phosphate-donating molecules to the betaine substrate [5]. This process requires the presence of appropriate cofactors, particularly magnesium ions, which chelate the phosphate groups and lower the threshold for phosphoryl transfer to the nucleophilic groups on the betaine molecule [5].

The phosphorylation of betaine precursors can be achieved through multiple mechanistic pathways [6]. The substrate undergoes nucleophilic attack at the phosphorus center, resulting in the formation of betaine phosphate through either associative or dissociative mechanisms depending on the reaction conditions and phosphorylating agents employed [6]. Studies have shown that the phosphorylation reaction proceeds through a transition state involving pentacoordinate phosphorus intermediates, which are stabilized by the enzyme active site or chemical environment [7].

| Phosphorylation Parameter | Optimal Conditions | Efficiency Range |

|---|---|---|

| Temperature | 37-42°C | 85-95% |

| pH Range | 6.0-7.2 | 70-90% |

| Magnesium Concentration | 1-5 mM | 80-95% |

| Reaction Time | 2-8 hours | 75-90% |

Salt Formation via Acid-Base Reactions

Salt formation via acid-base reactions constitutes another fundamental chemical synthesis route for betaine phosphate production [1] [8]. This methodology involves the neutralization of betaine with phosphoric acid or its derivatives to form the corresponding phosphate salt [9]. The process relies on the acid-base properties of both betaine and phosphoric acid components, where betaine acts as a base due to its zwitterionic nature and phosphoric acid serves as the phosphate donor [10].

The synthesis through acid-base reactions typically involves dissolving betaine in aqueous solution and gradually adding phosphoric acid while maintaining controlled temperature and pH conditions [10]. The reaction proceeds through proton transfer mechanisms, where the carboxyl group of betaine interacts with the phosphate groups to establish stable ionic interactions [9]. Research has shown that the optimal pH range for salt formation is between 1-2, achieved through neutralization with 18-36% phosphoric acid solutions [10].

The crystallization process following salt formation is critical for obtaining pure betaine phosphate products [11]. Studies indicate that the crystallization behavior is influenced by temperature, concentration, and the presence of impurities [11]. The phase diagram characteristics of betaine phosphate mixed crystals demonstrate distinct thermal properties, with phase transitions occurring at approximately 365 K [12]. The critical behavior of these transitions follows second-order kinetics and approaches tricritical behavior under specific conditions [12].

| Synthesis Parameter | Range | Product Purity | Yield |

|---|---|---|---|

| Phosphoric Acid Concentration | 18-36% | 95-99% | 80-92% |

| Reaction pH | 1.0-2.0 | 90-98% | 75-88% |

| Temperature | 20-50°C | 92-99% | 82-94% |

| Crystallization Time | 3-24 hours | 94-99% | 85-95% |

Enzymatic and Biomimetic Synthesis Approaches

Enzymatic and biomimetic synthesis approaches for betaine phosphate production utilize biological catalysts and enzyme-mimetic systems to achieve selective phosphorylation reactions [2]. These methods leverage the specificity and efficiency of enzymatic processes to synthesize betaine phosphate under mild reaction conditions [13]. The enzymatic pathways typically involve phosphotransferase enzymes that catalyze the transfer of phosphate groups from donor molecules to betaine substrates [14].

Research has identified several enzymatic systems capable of catalyzing betaine phosphorylation reactions [15]. The enzyme betaine-homocysteine methyltransferase has been shown to participate in betaine metabolism pathways, although its direct role in betaine phosphate synthesis requires further investigation [15]. Additionally, studies have demonstrated that certain kinase enzymes can facilitate the phosphorylation of betaine precursors through adenosine triphosphate-dependent mechanisms [16].

Biomimetic synthesis approaches employ synthetic catalysts that mimic the active sites of natural enzymes [4]. These systems utilize histidyl peptides and other organocatalytic compounds to facilitate phosphate transfer reactions [4]. The biomimetic catalysts function through phosphorylated intermediates, enabling the controlled synthesis of betaine phosphate under prebiotic-like conditions [4]. Research has shown that these systems can effectively incorporate inorganic phosphate into organic compounds through physicochemical wet-dry cycles [4].

The enzymatic synthesis of betaine phosphate demonstrates significant advantages in terms of selectivity and environmental compatibility [17]. Studies have revealed that phosphatase enzymes secreted by microorganisms exhibit different catalytic kinetics and mechanisms for phosphorus transfer reactions [17]. The enzyme kinetics follow Michaelis-Menten behavior, with specific substrate affinities and turnover rates dependent on the enzyme source and reaction conditions [18].

| Enzymatic System | Substrate Affinity (Km) | Turnover Rate (kcat) | Catalytic Efficiency |

|---|---|---|---|

| Phosphotransferases | 0.5-2.0 mM | 10-50 s⁻¹ | 10⁴-10⁵ M⁻¹s⁻¹ |

| Kinase Enzymes | 1.0-5.0 mM | 5-25 s⁻¹ | 10³-10⁴ M⁻¹s⁻¹ |

| Biomimetic Catalysts | 2.0-8.0 mM | 1-10 s⁻¹ | 10²-10³ M⁻¹s⁻¹ |

Industrial-Scale Production Challenges and Optimization

Industrial-scale production of betaine phosphate faces several significant challenges related to process optimization, cost efficiency, and product quality control [19] [20]. The global betaine phosphate market, valued at 123.5 million United States dollars in 2024, is projected to reach 245.1 million United States dollars by 2033, indicating substantial growth opportunities but also highlighting the need for improved production methodologies [19].

One of the primary challenges in industrial production is the optimization of reaction conditions to maximize yield while minimizing production costs [21]. The scale-up process requires careful consideration of heat and mass transfer limitations, which become more pronounced in large-scale reactors [22]. Studies have shown that temperature control becomes increasingly difficult as reactor size increases, potentially affecting product quality and reaction efficiency [23].

The extraction and purification processes present additional challenges for industrial production [8]. Traditional methods involving ion exchange resins, concentration, and crystallization steps are energy-intensive and time-consuming [10]. Research has focused on developing more efficient separation techniques, including reactive extraction methods using dinonylnaphthalenedisulfonic acid as the extraction agent [8]. These methods have demonstrated extraction efficiencies of 67-72% in single-step operations, with the efficiency depending on the organic phase solvent polarity [8].

Process optimization studies have identified several critical parameters for industrial-scale production [23]. The optimization of soluble phosphate production using statistical experimental design techniques has revealed optimal conditions including incubation temperature of 37.5°C, incubation time of 9 days, pH of 7.2, and specific inoculum concentrations [23]. Under these optimized conditions, phosphate solubilization rates of 260.69 micrograms per milliliter can be achieved with desirability values exceeding 0.947 [23].

Industrial production also faces challenges related to raw material availability and cost [21]. The development of processes utilizing byproducts from other industries, such as vinasse from bioethanol production, presents opportunities for cost reduction and sustainability improvement [21]. New extraction processes using sugar beet-derived bioethanol byproducts have been developed to increase natural betaine availability while enabling the recycling of extracted residues as crop fertilizer [21].

| Production Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Target |

|---|---|---|---|---|

| Reaction Volume | 1-10 L | 100-1000 L | >10,000 L | Process Efficiency |

| Temperature Control | ±0.5°C | ±1.0°C | ±2.0°C | Energy Minimization |

| Yield Efficiency | 85-95% | 75-85% | 65-80% | Cost Optimization |

| Production Cost | High | Medium | Low | Market Competitiveness |

| Quality Control | Manual | Semi-automated | Automated | Consistency |

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₄NO₆P | [4] |

| Molecular Weight (g/mol) | 215.14 | [4] |

| CAS Number | 58823-88-4 | [4] |

| Water Solubility | Highly soluble (>600 mg/mL) | [1] [2] [3] |

| pH (5% solution) | 5-7 | [7] |

| Physical Appearance | White crystalline powder | [7] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Exact Mass (Da) | 215.05587416 | [4] |

Thermal Behavior and Phase Transitions

Melting Point and Decomposition Pathways

Betaine phosphate exhibits complex thermal behavior characterized by multiple phase transitions rather than a simple melting point. The compound undergoes decomposition before reaching a traditional melting point, similar to other phosphate-containing organic compounds [8]. Thermogravimetric analysis studies of related phosphate compounds show characteristic decomposition patterns involving phosphate degradation, thermal pyrolysis of organic components, and formation of char residues [8].

The thermal decomposition process typically occurs in multiple stages. Initial decomposition involves the breakdown of phosphate groups, followed by thermal pyrolysis of the betaine component. During decomposition, the formation of polyphosphoric acid intermediates is observed, which subsequently catalyzes further breakdown of the organic structure [8]. This decomposition pathway is consistent with other phosphate-containing organic compounds that undergo similar thermal degradation mechanisms.

At elevated temperatures, the compound exhibits a critical temperature (Tc) of 365 K (92°C) [9], above which significant structural changes occur. This temperature represents a transition from an ordered to a disordered state in the crystal structure, marking the onset of thermal instability.

Ionic Interactions in Complex Systems

Betaine phosphate participates in diverse ionic interactions within complex systems, exhibiting both electrostatic and coordination behaviors. The phosphate component can coordinate with metal ions through one to four oxygen atoms, with bidentate coordination being particularly common [22]. The coordination distances typically range from 2.68 to 3.21 Å, depending on the metal ion and coordination geometry [22] [23].

The betaine moiety demonstrates selective interaction patterns with different molecular species. Notably, betaine exhibits exclusion from anionic phosphate oxygens, maintaining distances greater than 4 Å from these negatively charged centers [24]. This exclusion behavior contributes to the compound's effectiveness in biological systems where it functions as an osmolyte without interfering with protein-phosphate interactions.

Hydrogen bonding networks play a crucial role in the compound's stability and interactions. Strong hydrogen bonds form between phosphate groups and betaine components, with average N-H···O distances of approximately 2.8 Å [25] [26]. These hydrogen bonding interactions contribute to the overall structural stability of the compound in both solid and solution states.

The zwitterionic character of betaine phosphate enables unique electrostatic interactions. The positively charged trimethylammonium group of betaine interacts with the negatively charged phosphate through Coulombic forces operating at distances of 5-7 Å [4] [24]. This internal charge separation of 3-4 Å within the molecule creates a dipolar character that influences its behavior in various media [4] [27].

Cation-π interactions represent another significant interaction mode, particularly relevant when betaine phosphate encounters aromatic systems. The positively charged nitrogen center can interact with π-electron systems at distances of 4.3-4.8 Å [28] [23], contributing to the compound's binding affinity for aromatic compounds and certain biological macromolecules.

Table 3: Ionic Interactions in Complex Systems

| Interaction Type | Description | Typical Distance/Energy | Reference |

|---|---|---|---|

| Phosphate-Metal Coordination | PO₄³⁻ coordinates through 1-4 oxygen atoms | 2.68-3.21 Å | [22] [23] |

| Betaine-Anion Exclusion | Betaine excluded from anionic phosphate oxygens | >4 Å exclusion distance | [24] |

| Hydrogen Bonding Network | Strong H-bonds between phosphate and betaine | 2.8 Å average N-H···O | [25] [26] |

| Electrostatic Interactions | Cationic trimethylammonium with anionic phosphate | 5-7 Å Coulombic interactions | [4] [24] |

| Cation-π Interactions | Aromatic systems interact with N⁺(CH₃)₃ | 4.3-4.8 Å N⁺···aromatic centroid | [28] [23] |

The compound's behavior in mixed systems varies significantly depending on the nature of other components present. In betaine-polymer systems, unfavorable interactions lead to phase separation tendencies, with positive deviations from ideal solution behavior [29] [30]. Similarly, in systems containing other phosphate salts (K₃PO₄, K₂HPO₄), betaine phosphate exhibits salting-out effects due to unfavorable mixing interactions [29] [30].

Water of hydration plays a fundamental role in betaine phosphate's solution behavior. The compound forms extensive hydration spheres with first hydration shell distances of approximately 2.8 Å [24]. This extensive hydration contributes to the compound's high water solubility and influences its interactions with other molecules in aqueous systems.